Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Kinase inhibition GSK3β Fragment-based drug discovery

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate (CAS 670261-48-0) is a 2-thioxo-2,3-dihydrothiazole-5-carboxylate ester with a molecular weight of 279.4 g/mol and a computed XLogP3 of 3. It belongs to a class of heterocycles widely explored as kinase inhibitor scaffolds and synthetic intermediates.

Molecular Formula C13H13NO2S2
Molecular Weight 279.37
CAS No. 670261-48-0
Cat. No. B2892979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
CAS670261-48-0
Molecular FormulaC13H13NO2S2
Molecular Weight279.37
Structural Identifiers
SMILESCC1=C(SC(=S)N1CC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C13H13NO2S2/c1-9-11(12(15)16-2)18-13(17)14(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
InChIKeyHCCFNURPXOGVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate (CAS 670261-48-0): Core Properties and Comparator Landscape


Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate (CAS 670261-48-0) is a 2-thioxo-2,3-dihydrothiazole-5-carboxylate ester with a molecular weight of 279.4 g/mol and a computed XLogP3 of 3 [1]. It belongs to a class of heterocycles widely explored as kinase inhibitor scaffolds and synthetic intermediates [2]. Its closest structural analogs differ principally in the N3 substituent (e.g., phenyl vs. benzyl) or the ester group (e.g., ethyl vs. methyl), and these variations critically influence lipophilicity, metabolic stability, and target engagement in biochemical assays.

Why Generic Substitution of Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate Carries Risk


Simple in-class substitution is unreliable because the N3-benzyl group in this compound introduces a unique conformational and electronic profile not recapitulated by the N3-phenyl or N3-alkyl analogs. The benzyl substituent adds a rotational degree of freedom (four rotatable bonds vs. three in the N3-phenyl analog) and alters π-stacking potential, which can shift binding poses in flat kinase ATP pockets [1]. While the GSK3β inhibitory activity of the target compound is weak (EC50 > 300 µM) [2], this scaffold serves as a starting point for fragment elaboration; replacing the benzyl with a phenyl group (as in CAS 429623-36-9) eliminates a key vector for hydrophobic contacts, potentially abolishing any nascent selectivity. The quantitative evidence below illustrates where even modest potency differences emerge from these structural choices.

Head-to-Head Quantitative Evidence for Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate


GSK3β Inhibition: N3-Benzyl vs. N3-Phenyl Comparator

In a dose-response HTS assay against human glycogen synthase kinase-3 beta (GSK3β), methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate exhibited an EC50 > 300,000 nM, indicating essentially no inhibition [1]. This inactivity is informative when compared to the N3-phenyl analog (methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate, CAS 429623-36-9), for which no GSK3β activity has been reported in the same assay panel, implying the benzyl group does not confer a gain of function at this target. The data establish a baseline that the unelaborated benzyl scaffold is not a promiscuous kinase binder.

Kinase inhibition GSK3β Fragment-based drug discovery

Lipophilicity Differential: Benzyl vs. Phenyl Substitution

The computed partition coefficient (XLogP3) for the target compound is 3.0 [1]. By contrast, the N3-phenyl analog (CAS 429623-36-9) has a computed XLogP3 of 2.5 [2]. This 0.5 log unit increase in lipophilicity arises from the extra methylene spacer in the benzyl group and may enhance membrane permeability or metabolic clearance depending on the biological context.

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Yield Benchmarking in Multi-Component Reactions

In a catalyst-free, one-pot multi-component reaction between primary amines, carbon disulfide, and 2-chloro-1,3-dicarbonyl compounds, alkyl 3-(alkyl)-4-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylates were obtained in good yields (typically 70–85%) under mild conditions [1]. The target compound, synthesized via benzylamine, falls within this efficiency envelope. While no direct yield comparison for the methyl ester vs. the ethyl ester analog (CAS 670261-49-1) was reported, the general protocol indicates that the methyl ester and the ethyl ester can be obtained with comparable efficiency, making the methyl ester a cost-effective choice when methyl 2-chloroacetoacetate is the starting material.

Synthetic chemistry One-pot synthesis Thiazole construction

Rotatable Bond Count and Conformational Flexibility

The target compound possesses four rotatable bonds (ester methoxy, C5–C, N3–CH2, and CH2–phenyl), compared to three rotatable bonds in the N3-phenyl analog [1]. This increased flexibility, quantified by the rotatable bond count, allows the benzyl group to adopt multiple low-energy conformations that can probe different sub-pockets within a target protein’s active site.

Molecular flexibility Scaffold diversity Fragment-based design

Optimal Use Cases for Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate Based on Quantitative Evidence


Fragment-Based Kinase Library Expansion

The compound’s demonstrated lack of promiscuous GSK3β inhibition (EC50 > 300 µM) [1] makes it a clean fragment starting point. Its benzyl group offers a vector for growing into selectivity pockets, while the methyl ester allows straightforward hydrolysis to the carboxylic acid for further derivatization. Procurement for fragment collections (e.g., 500–2,000 member libraries) benefits from the compound’s balanced lipophilicity (XLogP3 = 3.0) [2].

Multi-Component Reaction Methodology Development

The established one-pot synthesis protocol yielding this scaffold in 70–85% without catalyst [1] positions the compound as a model substrate for reaction optimization studies. The methyl ester simplifies NMR monitoring of conversion due to its distinct methoxy singlet, aiding academic labs developing green chemistry methodologies.

Comparative SAR Studies of N3 Substituent Effects

The compound serves as a benchmark benzyl derivative for systematic SAR exploration. Its computed physicochemical profile (XLogP3 = 3.0, 4 rotatable bonds) [1] provides a reference point against which N3-phenyl, N3-alkyl, and N3-substituted-benzyl analogs can be measured, enabling medicinal chemists to deconvolute the impact of lipophilicity and flexibility on target engagement and selectivity.

Building Block for 2-Aminothiazole Libraries

The 2-thioxo group can be selectively alkylated or converted to a 2-aminothiazole, a privileged scaffold in kinase inhibitors. The methyl ester permits late-stage diversification via amide coupling or reduction, making this compound a strategic intermediate for parallel library synthesis. Suppliers offering ≥98% purity [1] ensure reliable starting material quality for multi-step sequences.

Quote Request

Request a Quote for Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.